molecular formula C14H19NO B8450319 3-(2-Methoxyphenyl)-8-azabicyclo[3.2.1]octane

3-(2-Methoxyphenyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B8450319
M. Wt: 217.31 g/mol
InChI Key: UCQKTPCDYDQZND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methoxyphenyl)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C14H19NO and its molecular weight is 217.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

3-(2-methoxyphenyl)-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C14H19NO/c1-16-14-5-3-2-4-13(14)10-8-11-6-7-12(9-10)15-11/h2-5,10-12,15H,6-9H2,1H3

InChI Key

UCQKTPCDYDQZND-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2CC3CCC(C2)N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Crude 10b from above (1.223 g) was dissolved in methanol (20 mL) and the solution purged with nitrogen gas for several minutes. 10% Palladium on carbon (500 mg, wet) was added and the flask flushed with nitrogen, followed by hydrogen (balloon). The reaction was heated at 60° C. for 1 h under a hydrogen balloon, then filtered through a pad of Celite and rinsed with methanol (3×25 mL). The filtrate was concentrated in vacuo to afford 1.030 g crude 3-(2-methoxyphenyl)-8-azabicyclo[3.2.1]octane 10c as a pale amber oil, which was taken to the next step without further purification. A small sample was purified via reverse-phase HPLC for analysis. 1H-NMR (400 MHz, DMSO-d6) δ 8.66 (br s, 2H), 7.33 (d, J=9.0 Hz, 1H), 7.23 (t, J=7.8 Hz, 1H), 6.99 (d, J=8.2 Hz, 1H), 6.93 (t, J=7.5 Hz, 1H), 4.00 (m, 2H), 3.80 (s, 3H), 3.34 (m, 1H), 2.35 (m, 2H), 1.99 (m, 2H), 1.86 (m, 2H), 1.78 (m, 2H). LC/MS (RP-C18, 10-99% CH3CN/0.05% TFA gradient over 5 min) m/z 218.2 [M+H]+, retention time 1.81 min.
Name
10b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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